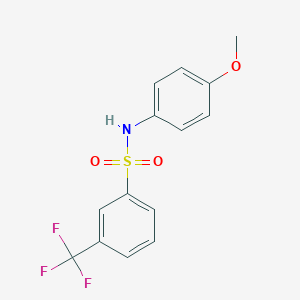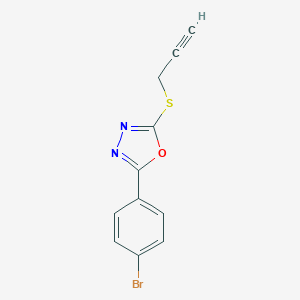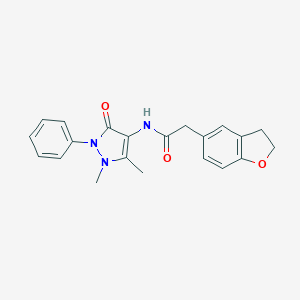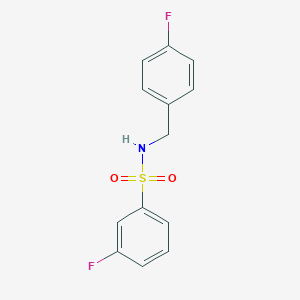
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTBS is a sulfonamide derivative that is widely used in the field of medicinal chemistry for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to have analgesic effects, reducing pain in animal models. In addition, N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various fields of research. However, there are also some limitations to the use of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. It can be difficult to obtain pure samples of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, and its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide. One area of research is the development of new analogs of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide and its potential use in the development of new antibiotics.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction yields N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide as the final product. The synthesis method of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H12F3NO3S |
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-7-5-11(6-8-12)18-22(19,20)13-4-2-3-10(9-13)14(15,16)17/h2-9,18H,1H3 |
Clé InChI |
BHPXZVAEBSCXSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)
![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)


![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)